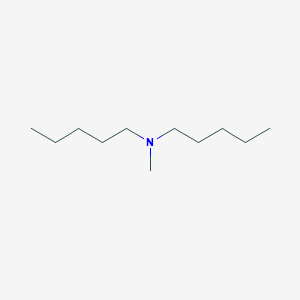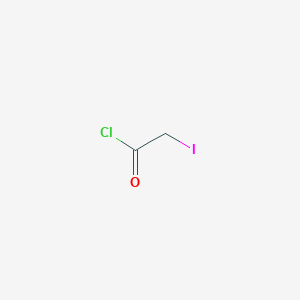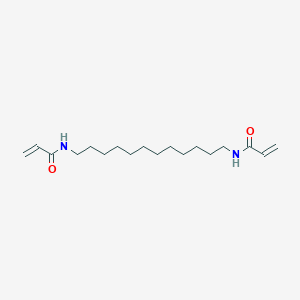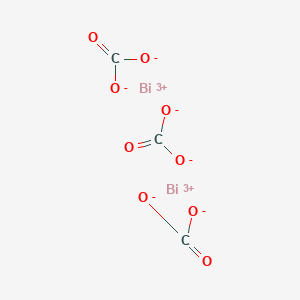
Carbonic acid, bismuth salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, bismuth salt is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white, odorless, and tasteless powder that is soluble in water and alcohol. This compound is known for its unique properties, including its ability to act as a catalyst in organic reactions and its antimicrobial properties. In
Aplicaciones Científicas De Investigación
Carbonic acid, bismuth salt has been extensively studied for its potential applications in various fields. In organic chemistry, it is used as a catalyst in the synthesis of various compounds, including esters, amides, and lactones. It has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. Additionally, carbonic acid, bismuth salt has been studied for its potential use in the treatment of ulcers and other gastrointestinal disorders.
Mecanismo De Acción
The mechanism of action of carbonic acid, bismuth salt is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including urease and protease. This inhibition prevents the growth of bacteria and other microorganisms, leading to its antimicrobial properties.
Biochemical and Physiological Effects:
Carbonic acid, bismuth salt has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory bowel disease. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using carbonic acid, bismuth salt in lab experiments is its low cost and ease of synthesis. Additionally, it has been shown to have a high degree of stability, making it a reliable compound for use in experiments. However, one limitation of using this compound is its low solubility in organic solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on carbonic acid, bismuth salt. One area of interest is its potential use in the development of new antibiotics. Additionally, further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases. Finally, there is a need for further studies to explore its potential applications in other fields, including materials science and catalysis.
Conclusion:
In conclusion, carbonic acid, bismuth salt is a promising compound with a range of potential applications in various fields. Its unique properties, including its antimicrobial and catalytic properties, make it a valuable compound for scientific research. However, further research is needed to fully understand its mechanism of action and its potential applications.
Métodos De Síntesis
Carbonic acid, bismuth salt can be synthesized through the reaction of bismuth nitrate pentahydrate and sodium carbonate. The resulting product is then washed with water and dried to obtain the final product. The synthesis method is simple and cost-effective, making it a viable option for large-scale production.
Propiedades
Número CAS |
18400-34-5 |
|---|---|
Nombre del producto |
Carbonic acid, bismuth salt |
Fórmula molecular |
C3Bi2O9 |
Peso molecular |
597.99 g/mol |
Nombre IUPAC |
dibismuth;tricarbonate |
InChI |
InChI=1S/3CH2O3.2Bi/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
Clave InChI |
GMZOPRQQINFLPQ-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Bi+3].[Bi+3] |
SMILES canónico |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Bi+3].[Bi+3] |
Otros números CAS |
18400-34-5 |
Sinónimos |
bismuth carbonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






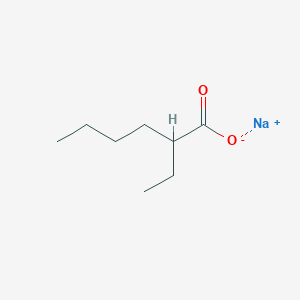


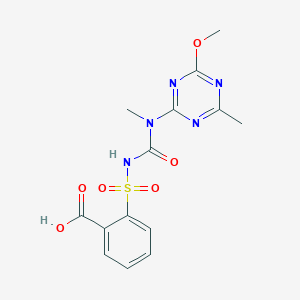

![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)
